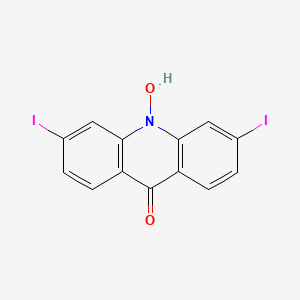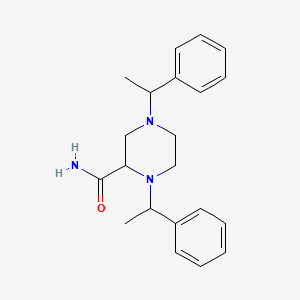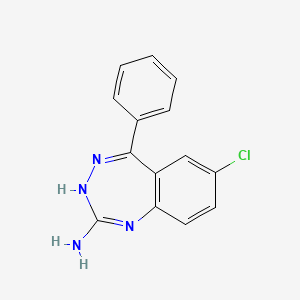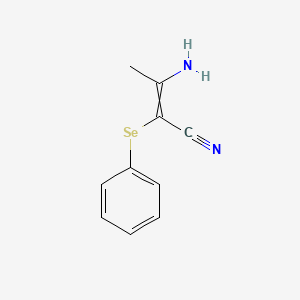
10-Hydroxy-3,6-diiodoacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diiodo substituents on the acridine core can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Iodination: Introduction of iodine atoms at specific positions.
Hydroxylation: Introduction of a hydroxy group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-3,6-diiodoacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of iodine atoms to hydrogen.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of materials with specific properties, such as dyes or sensors.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and diiodo substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
3,6-Diiodoacridine: A derivative with iodine atoms at the 3 and 6 positions.
Uniqueness
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is unique due to the presence of both hydroxy and diiodo substituents, which can significantly influence its chemical properties and biological activities compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
137452-20-1 |
|---|---|
Molekularformel |
C13H7I2NO2 |
Molekulargewicht |
463.01 g/mol |
IUPAC-Name |
10-hydroxy-3,6-diiodoacridin-9-one |
InChI |
InChI=1S/C13H7I2NO2/c14-7-1-3-9-11(5-7)16(18)12-6-8(15)2-4-10(12)13(9)17/h1-6,18H |
InChI-Schlüssel |
JXBIGPIPZNWUNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)N(C3=C(C2=O)C=CC(=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)




